molecular formula C10H8N4OS2 B12127132 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide

2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide

Cat. No.: B12127132
M. Wt: 264.3 g/mol
InChI Key: KUMMJSXOALWYFQ-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for this compound are not readily available in the literature. it can be synthesized using standard organic synthesis techniques.
    • Industrial production methods are not well-documented due to its specialized nature.
  • Chemical Reactions Analysis

      2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide: may undergo various reactions, including:

    • Common reagents and conditions depend on the specific reaction, but typical reagents include halogens, bases, and oxidizing agents.
    • Major products formed during these reactions would vary based on the specific reaction pathway.
  • Scientific Research Applications

    • This compound has potential applications in:

        Medicinal Chemistry: Investigating its pharmacological properties and potential drug development.

        Biological Studies: Assessing its effects on cellular processes.

        Materials Science: Exploring its use in materials with specific properties.

        Chemical Research: As a building block for more complex molecules.

  • Mechanism of Action

    • The exact mechanism by which this compound exerts its effects remains an area of active research.
    • It likely interacts with specific molecular targets or pathways, affecting cellular processes.
  • Comparison with Similar Compounds

    • Similar compounds include:
    • These compounds share structural similarities but may have distinct properties.

    Remember that while I’ve provided information based on available data, further research and experimentation are essential for a comprehensive understanding of this compound

    Properties

    Molecular Formula

    C10H8N4OS2

    Molecular Weight

    264.3 g/mol

    IUPAC Name

    2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide

    InChI

    InChI=1S/C10H8N4OS2/c11-8(15)5-16-9-12-13-10-14(9)6-3-1-2-4-7(6)17-10/h1-4H,5H2,(H2,11,15)

    InChI Key

    KUMMJSXOALWYFQ-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C2C(=C1)N3C(=NN=C3SCC(=O)N)S2

    Origin of Product

    United States

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